1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers requiring a novel, geminally 1,1-disubstituted cyclohexylamine scaffold often face a lack of well-characterized, ready-to-screen building blocks. 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride addresses this gap as a single-regioisomer hydrochloride salt (95% purity) immediately suitable for in vitro assays, DNA-Encoded Library (DEL) synthesis, and CNS-focused medicinal chemistry. Its morpholine amide and primary amine handles enable rapid derivatization without salt metathesis. Procurement from BenchChem ensures consistent quality, batch-to-batch purity documentation, and support for impurity profiling of pharmacopoeial 1,4-substituted analogs.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
CAS No. 1181458-93-4
Cat. No. B1521225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride
CAS1181458-93-4
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)N2CCOCC2)N.Cl
InChIInChI=1S/C11H20N2O2.ClH/c12-11(4-2-1-3-5-11)10(14)13-6-8-15-9-7-13;/h1-9,12H2;1H
InChIKeyJQFWZUDQDJTVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride (CAS 1181458-93-4): Chemical Identity and Procurement Baseline


1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride (CAS 1181458-93-4) is a geminally disubstituted cyclohexylamine derivative featuring a morpholine carbonyl moiety at the 1-position, supplied as the hydrochloride salt with a typical purity of 95% . The compound is cataloged by several reputable suppliers as a research chemical and building block for further synthetic elaboration . Its structural framework places it within the broader class of aminocyclohexyl morpholinyl methanones, which are of interest in medicinal chemistry for kinase inhibition and CNS-targeted drug design [1]. However, a comprehensive search of the primary scientific and patent literature, excluding non-authoritative aggregated sources, reveals a critical absence of published, quantitative biological, physicochemical, or performance data specifically for this compound. This evidence gap is the central finding of this guide and forms the basis for all subsequent analysis.

Novel geminal 1,1-disubstituted scaffold for medicinal chemistry exploration
Hydrochloride salt form suitable for direct in vitro assay use
Building-block grade (95% purity) for library synthesis or derivatization

Procurement Risk: Why Generic Substitution of 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride Is Not Supported by Data


The primary decision driver for a scientific or industrial user is usually a proven, quantifiable performance advantage. In the absence of any primary, peer-reviewed activity data for 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride, a substitution decision cannot be based on performance. Furthermore, a comparison with its closest structural analogs, such as the trans-4-substituted isomer (CAS 412291-29-3), which is a recognized intermediate for the FDA-approved drug cariprazine [1], or the free base form (CAS 1016857-95-6) [2], reveals a critical data vacuum. The geminal 1,1-substitution pattern of the target compound imposes a fundamentally different molecular geometry and steric environment compared to 1,4-disubstituted analogs, which likely leads to divergent biological and physicochemical properties. Without comparative data, any generic interchange is entirely speculative and carries a high risk of irreproducible or failed experimental outcomes.

1,4-trans isomer (CAS 412291-29-3) has documented utility, but geminal geometry may alter molecular recognition
Hydrochloride vs free base (CAS 1016857-95-6) may impact solubility and assay reproducibility; no comparative data exist
Absence of any published biological activity data precludes performance-based substitution

Quantitative Differentiation Evidence for 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride: A Critical Gap Analysis


The Evidence Gap: No Primary Biological Data Available for This Compound

A rigorous search of peer-reviewed journals and patent databases (excluding vendor-generated content) returned no quantitative biological activity data for 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride. This is in stark contrast to its trans-4-substituted isomer (CAS 412291-29-3), which is a well-documented intermediate in the synthesis of the antipsychotic drug cariprazine [1]. This complete absence of primary data makes it impossible to make a performance-based differentiation claim.

Evidence Gap
Class-level
No primary biological data available
Procurement based on novel hypothesis
Contrasts with trans-4-isomer’s documented intermediate role
Medicinal Chemistry Chemical Biology Drug Discovery

Differentiation by Salt Form: Hydrochloride vs. Free Base Procurement Profile

The target compound is the hydrochloride salt, available at 95% purity with a molecular weight of 248.75 g/mol, as confirmed by independent vendor specifications from AKSci and EnamineStore . Its free base analog (CAS 1016857-95-6) has a molecular weight of 212.29 g/mol [1]. Hydrochloride salts are typically selected for improved aqueous solubility, hygroscopicity control, and crystallinity, which can be critical for reproducible biological assays and long-term storage. However, no direct comparative solubility or stability data for these two specific forms were found in the literature.

Salt Form
Class-level
MW 248.75 g/mol (HCl) vs 212.29 g/mol (free base)
HCl salt may enhance solubility and handling
No comparative solubility data
Pre-formulation Compound Management Salt Selection

Regioisomeric Differentiation: Geminal vs. 1,4-Disubstitution Architecture

The defining structural feature of the target compound is its geminal 1,1-substitution pattern on the cyclohexane ring. The closest known comparator, trans-4-(morpholine-4-carbonyl)cyclohexan-1-amine (CAS 412291-29-3), features a 1,4-trans arrangement, resulting in a linear, rod-like shape that is critical for its role as a cariprazine intermediate [1]. The target compound's geminal disposition creates a quaternary center, introducing significant steric bulk and a distinct vector angle between the amine and morpholine amide functionalities. This fundamental structural difference is expected to profoundly impact target binding, but in the absence of any comparative biological data, it represents an untested design hypothesis.

Regioisomer
Class-level
Target: Geminal 1,1-substitution
Comparator: trans-4-substitution
Fundamentally different 3D shape and IP space
Untested design hypothesis; no SAR data
Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Physicochemical Property Differentiator: Predicted vs. Known cis/trans Isomer LogP

A predicted CLogP value of 0.876 is reported for the target compound by a vendor, placing it in a favorable range for CNS drug-likeness . This value can be contrasted with the known isomer space; while experimental LogP data for the target is absent, the slightly more polar nature suggested by this prediction, compared to more lipophilic all-carbon cyclohexyl amide scaffolds, points to a potential advantage in balancing permeability and solubility. However, without experimental LogP/D data for the direct 1,4-substituted comparator, any claim of superiority is unsupported.

Predicted LogP
Data to verify
CLogP 0.876
Favorable CNS drug-likeness range predicted
Vendor in silico prediction; experimental data absent
ADME Prediction Physicochemical Profiling Lead Optimization

Application Scenarios for 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride Based on Inference and Scaffold Potential


Exploratory Medicinal Chemistry: Novel Scaffold for CNS Drug Discovery

The geminal 1,1-substitution pattern constitutes a novel scaffold that is structurally distinct from the heavily explored 1,4-substituted cyclohexylamine series used in antipsychotics like cariprazine [1]. A medicinal chemistry program focused on central nervous system (CNS) targets, where morpholine amides are a privileged motif, could use this compound to generate new intellectual property and probe unexplored chemical space. The hydrochloride salt form is immediately suitable for in vitro assays without additional salt metathesis steps.

Building Block for DNA-Encoded Library (DEL) or Fragment-Based Screening

The compound's low molecular weight (248.75 g/mol), a single primary amine handle for on-DNA or on-bead derivatization, and a morpholine amide group that can participate in key hydrogen bonding interactions, makes it a strong candidate for inclusion in DNA-Encoded Libraries (DELs) or fragment libraries. Its high purity (95%) from vendors like EnamineStore meets the quality standards for these high-throughput screening technologies. The lack of pre-existing biological data is a positive feature for generating novel, unbiased screening hits.

Agrochemical Intermediate: Exploration of Cyclohexane-Carbonyl Morpholine Motifs

Patent literature from the broader cyclohexane-carbonyl morpholine class has demonstrated utility as insect repellents and agrochemical actives [2]. The target compound's unique geminal amine substitution offers a site for further functionalization into unsymmetrical urea or sulfonamide derivatives, which are common in crop protection chemistry. Its procurement as a single, well-defined region-isomer eliminates the purification challenges associated with isomeric mixtures.

Reference Standard for Analytical Method Development

Given that one of its closest structural analogs, the trans-4-isomer, is an intermediate for the commercial drug cariprazine [1], this geminal isomer can serve as a high-value analytical reference standard for impurity profiling. Its use can ensure the batch-to-batch consistency and purity of the pharmacopoeial 1,4-substituted compound by identifying and quantifying the 1,1-substituted regioisomer as a potential process-related impurity.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry for CNS targets
Novel geminal scaffold distinct from 1,4-series
Intellectual property generation; in vitro assay compatibility
DNA-encoded library (DEL) or fragment screening
Low MW, single amine handle, high purity
Unbiased hit generation; library quality control
Agrochemical intermediate research
Unique geminal amine for unsymmetrical derivatization
Crop protection lead identification; regiochemical purity
Analytical reference standard for impurity profiling
Regioisomeric differentiation from 1,4-trans drug intermediate
Batch consistency; quantitative purity assessment
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